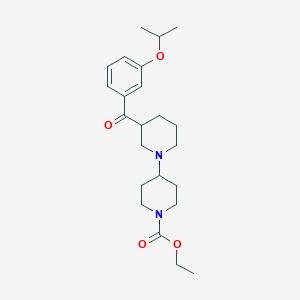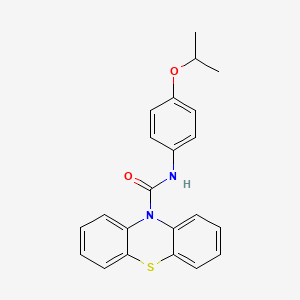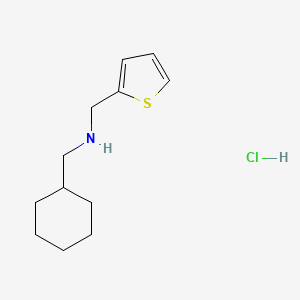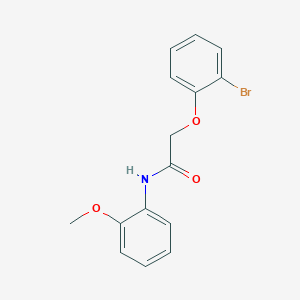![molecular formula C18H27N3O3S2 B4876213 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4876213.png)
3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide
Descripción general
Descripción
3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a piperidine derivative that has been found to have interesting biological properties, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide is not fully understood. However, studies have suggested that this compound may act on various signaling pathways in the body, including the mTOR and AMPK pathways. This compound has also been shown to activate the PPARα receptor, which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to increase feed intake and improve growth performance. This compound has also been found to have anti-inflammatory and anti-tumor properties, as well as neuroprotective effects. Additionally, this compound has been shown to improve lipid metabolism and glucose tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in research. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine. Additionally, research on the effects of this compound on lipid metabolism and glucose tolerance could lead to the development of new treatments for metabolic diseases such as diabetes.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been studied extensively for its potential applications in various fields, including agriculture, animal husbandry, and medicine. In agriculture, this compound has been shown to increase feed intake and improve growth performance in livestock animals such as pigs and poultry. In animal husbandry, this compound has been used as a feed additive to improve the quality and quantity of meat production.
In medicine, this compound has been studied for its potential use as a therapeutic agent for various diseases. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3,5-dimethyl-N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S2/c1-14-11-15(2)13-20(12-14)18(25)19-16-3-5-17(6-4-16)26(22,23)21-7-9-24-10-8-21/h3-6,14-15H,7-13H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASKPMSTRGONPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)

![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
![N-(2-methoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4876173.png)








